molecular formula C22H12N4O10 B14725951 1,5-Bis(2,4-dinitrophenoxy)naphthalene CAS No. 6280-62-2

1,5-Bis(2,4-dinitrophenoxy)naphthalene

Cat. No.: B14725951
CAS No.: 6280-62-2
M. Wt: 492.4 g/mol
InChI Key: SOWLXZPSWYDXFJ-UHFFFAOYSA-N
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Description

1,5-Bis(2,4-dinitrophenoxy)naphthalene is a naphthalene derivative substituted at the 1,5-positions with 2,4-dinitrophenoxy groups.

Properties

CAS No.

6280-62-2

Molecular Formula

C22H12N4O10

Molecular Weight

492.4 g/mol

IUPAC Name

1,5-bis(2,4-dinitrophenoxy)naphthalene

InChI

InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H

InChI Key

SOWLXZPSWYDXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(2,4-dinitrophenoxy)naphthalene can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dihydroxynaphthalene with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The solvent and reagents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2,4-dinitrophenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Bis(2,4-dinitrophenoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(2,4-dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, when used as a fluorescence probe, the compound undergoes photoinduced electron transfer (PET) upon binding to its target, resulting in a measurable fluorescence signal. This mechanism is particularly useful for detecting hydrogen sulfide (H2S) in biological samples .

Comparison with Similar Compounds

1,5-(4,4'-Dipyridyl)naphthalene

  • Structure: Features pyridyl groups at the 1,5-positions instead of dinitrophenoxy.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,5-dibromonaphthalene with 4-pyridylboronic acid .
  • Properties : Pyridyl groups introduce basicity and hydrogen-bonding capability, enabling use in supramolecular chemistry. The absence of nitro groups reduces electron deficiency compared to the target compound.
  • Applications : Primarily used in crystal engineering and coordination polymers due to its rigid, planar structure.

1,8-Bis(dimethylamino)naphthalene

  • Structure: Dimethylamino groups at the 1,8-positions (isomerically distinct from 1,5-substitution).
  • Properties: Electron-donating amino groups enhance solubility in polar solvents and basicity. The 1,8-substitution creates steric hindrance, unlike the linear 1,5-arrangement.
  • Applications: Known as a "proton sponge" for its strong base character, contrasting with the electron-deficient nature of the target compound.

1,5-Naphthalene Diisocyanate (NDI)

  • Structure : Isocyanate (-NCO) groups at the 1,5-positions.
  • Synthesis: Derived from 1,5-diaminonaphthalene via phosgenation .
  • Properties : Highly reactive isocyanate groups enable polymerization (e.g., polyurethanes). The linear 1,5-substitution pattern aligns with the target compound, but the functional groups dictate divergent applications (polymers vs. energetic materials).

1,5-Naphthalenedisulfonate Derivatives

  • Structure : Sulfonate (-SO₃⁻) groups at 1,5-positions, often paired with diazonium salts (e.g., 2,4-dichlorobenzenediazonium ).
  • Properties : Sulfonate groups confer high water solubility and stability. The diazonium moiety enables use as a photoactive dye intermediate .
  • Contrast: Unlike the hydrophobic dinitrophenoxy groups, sulfonates enhance hydrophilicity, altering application scope (e.g., dyes vs. explosives).

1,5-Di(propan-2-yl)naphthalene

  • Structure : Bulky isopropyl groups at 1,5-positions.
  • Properties : Steric hindrance from isopropyl groups reduces reactivity and increases thermal stability. The electron-donating alkyl substituents contrast sharply with nitro groups.
  • Applications : Likely used as a solvent or intermediate in organic synthesis, differing from the target compound’s specialized roles.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
1,5-Bis(2,4-dinitrophenoxy)naphthalene 2,4-dinitrophenoxy ~464.3 (estimated) Electron-deficient, thermally stable Energetic materials, dyes
1,5-(4,4'-Dipyridyl)naphthalene 4-pyridyl 308.38 Hydrogen-bonding capability Supramolecular chemistry
1,8-Bis(dimethylamino)naphthalene dimethylamino 214.30 Strong base, steric hindrance Proton sponge, catalysis
1,5-Naphthalene Diisocyanate isocyanate 210.19 High reactivity Polyurethane synthesis
1,5-Naphthalenedisulfonate sulfonate ~479.31 (e.g., ) Water-soluble, photoactive Dye intermediates
1,5-Di(isopropyl)naphthalene isopropyl 228.37 Hydrophobic, sterically hindered Solvent, synthesis intermediate

Key Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, sulfonate) dominate the target compound’s properties, whereas electron-donating groups (e.g., amino, isopropyl) define analogs like 1,8-bis(dimethylamino)naphthalene and 1,5-di(isopropyl)naphthalene .
  • Synthesis Routes: Suzuki coupling (for pyridyl derivatives ) vs. nucleophilic substitution (for dinitrophenoxy).
  • Applications : Functional groups dictate use cases, from polymers (isocyanates ) to explosives (nitro derivatives).

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